molecular formula C25H22FNO4 B8134370 4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid

4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid

Cat. No.: B8134370
M. Wt: 419.4 g/mol
InChI Key: LEZVXIZCJXKBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-615 is a compound commonly used in scientific research, particularly in the study of pulmonary fibrosis. It acts as a negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1). This receptor is part of a family of G-protein-coupled receptors that play a crucial role in various cellular functions, including cell proliferation, survival, and motility .

Preparation Methods

The synthetic routes and reaction conditions for TAK-615 are not widely detailed in public sourcesThe compound is typically provided in a solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use .

Scientific Research Applications

TAK-615 is extensively used in scientific research to study pulmonary fibrosis. It is a valuable tool for investigating the role of the LPA1 receptor in fibrotic conditions. The compound’s ability to modulate the LPA1 receptor makes it useful in exploring the signaling pathways involved in cell proliferation, survival, and motility. Additionally, TAK-615 is employed in studies related to cancer, as the LPA1 receptor is implicated in the progression of various cancers .

Mechanism of Action

TAK-615 exerts its effects by acting as a negative allosteric modulator of the LPA1 receptor. This means that it binds to a site on the receptor distinct from the active site, causing a conformational change that reduces the receptor’s activity. The LPA1 receptor is linked to several signaling pathways, including those involving Gαi, Gαq, and Gα12/13 proteins. TAK-615’s modulation of the receptor affects these pathways, leading to altered cellular responses .

Comparison with Similar Compounds

TAK-615 is compared with other negative allosteric modulators of the LPA1 receptor, such as SAR-100842 and BMS-986202. These compounds also bind to the LPA1 receptor and inhibit its activity, but they differ in their binding affinities and inhibitory profiles. TAK-615 has a unique binding affinity and partial inhibition profile, making it distinct from other modulators .

Similar Compounds::
  • SAR-100842
  • BMS-986202

TAK-615’s unique properties and its role as a negative allosteric modulator of the LPA1 receptor make it a valuable compound in scientific research, particularly in the study of fibrotic diseases and cancer.

Properties

IUPAC Name

4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-22-3-1-2-4-23(22)31-21-13-11-19(12-14-21)24(28)27(15-17-5-6-17)16-18-7-9-20(10-8-18)25(29)30/h1-4,7-14,17H,5-6,15-16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZVXIZCJXKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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